Product packaging for Chlorocyclobutane(Cat. No.:CAS No. 1120-57-6)

Chlorocyclobutane

Cat. No.: B072530
CAS No.: 1120-57-6
M. Wt: 90.55 g/mol
InChI Key: STJYMUBZVMSMBP-UHFFFAOYSA-N
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Description

Chlorocyclobutane is a valuable alkyl halide and versatile chemical building block in organic synthesis and medicinal chemistry research. Its primary value lies in the unique four-membered cyclobutane ring, which introduces significant ring strain and a compact, saturated hydrocarbon scaffold. This structure is highly sought-after for constructing novel molecular architectures, particularly in drug discovery, where cyclobutane rings can impart improved metabolic stability, altered conformation, and enhanced physicochemical properties to lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl B072530 Chlorocyclobutane CAS No. 1120-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Cl/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYMUBZVMSMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60149808
Record name Chlorocyclobutane
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Molecular Weight

90.55 g/mol
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CAS No.

1120-57-6
Record name Chlorocyclobutane
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Record name Chlorocyclobutane
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Record name Chlorocyclobutane
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Synthetic Methodologies for Chlorocyclobutane and Its Derivatives

Direct Halogenation Approaches

Direct halogenation methods provide a straightforward route to introduce a chlorine atom onto the cyclobutane (B1203170) ring. These reactions typically proceed through a free-radical mechanism.

The mechanism for this light-initiated reaction proceeds through a free-radical chain reaction, which includes initiation, propagation, and termination steps. chegg.comaskfilo.comvaia.com In the initiation step, the chlorine molecule undergoes photodissociation to form two chlorine free radicals. askfilo.com The propagation steps involve the abstraction of a hydrogen atom from cyclobutane by a chlorine radical to form a cyclobutyl radical, which then reacts with a chlorine molecule to yield chlorocyclobutane and another chlorine radical. chegg.com

Reaction Scheme:

ReactantReagentProduct
CyclobutaneCl₂ / light (hv)This compound

A direct method for introducing a chlorine atom at the 3-position of the cyclobutane ring involves the radical-mediated chlorination of cyclobutanecarbonyl chloride. This reaction is carried out using molecular chlorine (Cl₂) under UV light or with a radical initiator. The process yields 3-chlorocyclobutane-1-carbonyl chloride, a strained cyclobutane derivative with a chlorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. In a typical procedure, cyclobutanecarbonyl chloride is dissolved in a solvent like carbon tetrachloride and treated with chlorine gas while being irradiated with UV light at a low temperature (0–5°C).

A study on the free radical chlorination of cyclobutanecarboxylic acid chloride involved heating the acid chloride with chlorine and a small amount of iodine. caltech.edu This resulted in a mixture from which the chlorinated product could be isolated by distillation. caltech.edu

Reaction Data:

Starting MaterialReagent(s)Product
Cyclobutanecarbonyl chlorideCl₂, UV light or radical initiator3-Chlorocyclobutane-1-carbonyl chloride

This table outlines the key components for the radical chlorination of cyclobutanecarbonyl chloride.

Transformation of Cyclobutanol (B46151) Derivatives

The conversion of cyclobutanol and its derivatives presents an alternative pathway to chlorocyclobutanes, often involving nucleophilic substitution reactions.

This compound can be synthesized from cyclobutanol by reacting it with a suitable chlorinating agent, such as thionyl chloride (SOCl₂). ontosight.ai This method is a common route for converting alcohols to their corresponding alkyl chlorides.

General Reaction:

ReactantReagentProduct
CyclobutanolThionyl chloride (SOCl₂)This compound

This table shows the transformation of cyclobutanol to this compound.

Synthesis of Functionalized Chlorocyclobutanes

The synthesis of chlorocyclobutanes bearing other functional groups often starts from appropriately substituted cyclobutane precursors, such as carboxylic acid derivatives.

Functionalized chlorocyclobutanes can be prepared from cyclobutanecarboxylic acid and its derivatives. For instance, 3-chlorocyclobutanecarboxylic acid is a key intermediate that can be synthesized from cyclobutanecarboxylic acid. smolecule.com One method involves the free-radical chlorination of cyclobutanecarboxylic acid. orgsyn.org

The synthesis of 3-chlorocyclobutanecarboxylic acid has been achieved in a high-yield, one-step process from 1,1-cyclobutanedicarboxylic acid. orgsyn.org The procedure involves heating 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide. orgsyn.org This method is noted for its selectivity, as the free-radical attack is more selective on the cyclobutane ring compared to aliphatic carboxylic acids. orgsyn.org The resulting cis- and trans-3-chlorocyclobutanecarboxylic acid can be isolated by distillation. orgsyn.org

This 3-chlorocyclobutanecarboxylic acid can then be converted to its corresponding acid chloride, 3-chlorocyclobutane-1-carbonyl chloride, by reacting it with reagents like thionyl chloride or oxalyl chloride. This acid chloride is a versatile intermediate for further synthetic modifications.

Synthesis of 3-Chlorocyclobutanecarboxylic Acid:

Starting MaterialReagent(s)Product
1,1-Cyclobutanedicarboxylic acidSulfuryl chloride, Benzoyl peroxidecis- and trans-3-Chlorocyclobutanecarboxylic acid

This table details the synthesis of a key functionalized this compound precursor.

Via Mercury(II) Oxide-Modified Hunsdiecker Reaction

A notable method for the synthesis of halo-substituted cyclobutanes is the Mercury(II) oxide-modified Hunsdiecker reaction, also known as the Cristol-Firth modification. wikipedia.orgmpbou.edu.in This reaction provides a convenient one-step pathway to produce bromides and iodides from aliphatic and alicyclic carboxylic acids. orgsyn.org A specific application of this method is the synthesis of 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. wikipedia.orgorgsyn.orgbyjus.comvedantu.comwikiwand.com

The reaction is typically carried out by treating the carboxylic acid with red mercury(II) oxide and a halogen, such as bromine, in a solvent like carbon tetrachloride. orgsyn.orgorgsyn.orgnih.gov For instance, 3-chlorocyclobutanecarboxylic acid is heated to reflux with a suspension of red mercury(II) oxide in carbon tetrachloride, followed by the dropwise addition of a bromine solution. orgsyn.orgorgsyn.org After a brief induction period, carbon dioxide evolves, and the reaction proceeds to completion. orgsyn.orgorgsyn.org The resulting 1-bromo-3-chlorocyclobutane can then be isolated by distillation. orgsyn.orgorgsyn.org

The mechanism of the Hunsdiecker reaction is believed to involve radical intermediates. wikipedia.org The silver salt of the carboxylic acid reacts with a halogen to form an unstable acyl hypohalite intermediate. wikipedia.orgbyjus.comvedantu.com This intermediate then undergoes radical decarboxylation to form a diradical pair, which recombines to yield the final organic halide. wikipedia.org In the Cristol-Firth modification, the reaction proceeds through a similar acyl hypobromite (B1234621) intermediate, and the presence of water formed during the reaction does not appear to diminish the yield, unlike in the traditional Hunsdiecker reaction which requires anhydrous conditions. orgsyn.orgnih.govthermofisher.com This modification offers an advantage in convenience over the standard method which requires the preparation of a dry silver salt intermediate. orgsyn.org

Yields for the Mercury(II) oxide-modified Hunsdiecker reaction can be moderate to high. orgsyn.org In the synthesis of 1-bromo-3-chlorocyclobutane, reported yields have ranged from 35% to 52%. orgsyn.org It has been noted that the scale of the reaction can influence the yield, with smaller scale reactions sometimes providing higher yields. orgsyn.org

ReactantReagentsProductYieldReference
3-Chlorocyclobutanecarboxylic acidRed mercury(II) oxide, Bromine, Carbon tetrachloride1-Bromo-3-chlorocyclobutane35-52% orgsyn.org
Stearic acidRed mercury(II) oxide, Bromine, Carbon tetrachloride1-Bromooctadecane93% (crude) nih.gov

Advanced Synthetic Strategies

[2+2] cycloaddition reactions represent a powerful and widely utilized strategy for the synthesis of cyclobutane rings. nih.gov These reactions can be initiated either thermally or photochemically and are effective for producing both all-carbon and heteroatom-containing four-membered rings. libretexts.orgorganicreactions.org The versatility of this method allows for the regioselective and stereoselective synthesis of highly substituted cyclobutanes. researchgate.net

Thermal [2+2] cycloadditions are particularly effective for the synthesis of cyclobutane derivatives. organicreactions.org For example, the dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a key industrial process. organicreactions.org Ketenes are also excellent substrates for thermal [2+2] cycloadditions due to their linear structure and reduced steric hindrance. harvard.edu They can be reliably generated from acid chlorides and a non-nucleophilic base, and subsequently react with alkenes (ketenophiles) to form cyclobutanones. libretexts.org

Photochemical [2+2] cycloadditions, on the other hand, are induced by visible or ultraviolet light and are excellent for creating strained four-membered rings. libretexts.orgorganicreactions.org These reactions typically involve one conjugated reaction partner that can absorb light to form an excited state. libretexts.org A significant advantage of this photochemical approach is that the reverse reaction is often suppressed because the cyclobutane products lack the necessary conjugation to absorb light. libretexts.org

Recent advancements have focused on visible-light photocatalysis for [2+2] cycloadditions, which offers milder reaction conditions. organic-chemistry.org For instance, Ru(bipy)₃Cl₂ can act as a photocatalyst for the [2+2] cycloaddition of enones, leading to cyclobutane products with high diastereoselectivity. organic-chemistry.org The mechanism involves the photogenerated Ru(bipy)₃⁺ complex promoting a one-electron reduction of the enone, which then undergoes a radical anion cycloaddition. organic-chemistry.org This approach has been used to synthesize a diverse range of tri- and tetrasubstituted cyclobutanes. organic-chemistry.org

While direct synthesis of this compound via [2+2] cycloaddition is not as commonly cited, the synthesis of precursors that can be converted to chlorocyclobutanes is well-established. For example, dichloroketene (B1203229), generated in situ, can undergo [2+2] cycloaddition with olefins to produce α,α-dichlorocyclobutanones, which are versatile intermediates for further transformations. researchgate.net

The synthesis of chiral cyclobutanes, including chiral chlorocyclobutanes, is of significant interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. ru.nlrsc.org Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, can be achieved through various catalytic methods. chiralpedia.comchiralpedia.com

One prominent approach is the use of chiral catalysts in [2+2] cycloaddition reactions. nih.gov For example, the intermolecular asymmetric [2+2] cycloaddition reaction using a chiral CBS (Corey-Bakshi-Shibata) catalyst has been successfully employed to construct chiral cyclobutane adducts. nih.gov Chiral Brønsted acids, such as N-triflyl phosphoramide, have also been utilized to catalyze the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with high regio- and enantiocontrol under mild conditions. nih.gov

Phase-transfer catalysis using chiral catalysts is another effective method. Novel chiral quaternary ammonium (B1175870) bromide catalysts have been designed to facilitate highly enantioselective epoxidation of α,β-unsaturated ketones, which can be precursors to chiral cyclobutane derivatives. organic-chemistry.org These catalysts often possess dual functions, enhancing both reactivity and enantioselectivity through interactions like hydrogen bonding. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. nih.gov For instance, a combination of aminocatalysis and H-bonding activation has been used in formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov Simple amino acids like proline can serve as organocatalysts in asymmetric reactions. catalysis.blog

While direct enantioselective synthesis of this compound itself is less documented, the synthesis of chiral cyclobutane precursors that can be subsequently chlorinated is a viable strategy. For example, the N-alkylation of uracil (B121893) and thymine (B56734) with 3-benzoyloxymethyl-2-bromocyclobutanone yields chiral precursors that can be further modified. researchgate.net The stereochemistry of these reactions can be influenced by the reactants, with the trans isomer being the sole product in the case of thymine. researchgate.net

Catalytic SystemReaction TypeKey FeaturesReference
Chiral CBS catalyst[2+2] CycloadditionAsymmetric synthesis of chiral cyclobutane adducts. nih.gov
Chiral Brønsted acid (N-triflyl phosphoramide)Isomerization of bicyclo[1.1.0]butanesHigh regio- and enantiocontrol to form chiral cyclobutenes. nih.gov
Chiral Quaternary Ammonium BromidePhase-Transfer CatalysisEnantioselective epoxidation of α,β-unsaturated ketones. organic-chemistry.org
Aminocatalysis with H-bonding activationFormal [2+2] CycloadditionCooperative catalysis for enantioselective synthesis. nih.gov

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the construction of complex molecular architectures, including cyclobutane-fused scaffolds. acs.orgchinesechemsoc.orgnih.gov This approach offers mild reaction conditions and allows for the synthesis of structures that are often difficult to access through traditional thermal methods. nih.gov

A key application of this methodology is in intramolecular [2+2] cycloaddition reactions. acs.orgnih.gov By using a photosensitizer, such as an iridium-based complex, it is possible to promote an energy transfer process that initiates the cycloaddition. acs.orgnih.gov This has been successfully applied to the synthesis of novel functionalized tetracyclic scaffolds incorporating a fused azabicyclo[3.2.0]heptan-2-one motif from simple, achiral precursors. acs.orgnih.gov The reaction proceeds with concomitant dearomatization of a heterocycle, leading to a complex molecular architecture with multiple stereogenic centers. acs.orgnih.gov

The mechanism of these reactions often involves the photocatalyst absorbing visible light and transferring energy to the substrate, promoting it to an excited triplet state which then undergoes the cycloaddition. acs.org For example, homoleptic Ir(dFppy)₃ has been identified as an efficient triplet energy sensitizer (B1316253) for these transformations. acs.org

Visible-light photocatalysis has also been employed for the dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes, providing access to cyclobutene-fused indolizidines. chinesechemsoc.orgchinesechemsoc.org This method is notable for its high yields and exclusive selectivity. chinesechemsoc.orgchinesechemsoc.org Furthermore, the protocol can be extended to the synthesis of cyclobutane-fused indolizidines and related analogs. chinesechemsoc.orgchinesechemsoc.org

More complex polycyclic scaffolds can also be constructed using this strategy. A photocatalytic intermolecular double dearomative cycloaddition of arenes has been developed to create various cyclobutane-fused 2D/3D pentacyclic scaffolds with exclusive diastereoselectivity. nih.gov The mechanism is proposed to be a cascade sequence involving photocatalytic 1,4-hydroalkylation, alkene isomerization, and [2+2] cycloaddition through a combination of single electron transfer (SET) and energy transfer (EnT) processes. nih.gov

Thermolysis, or the decomposition of compounds by heat, can be a useful method for the synthesis of certain cyclobutane derivatives or for their transformation into other cyclic or acyclic structures. researchgate.net The inherent ring strain in cyclobutanes makes them susceptible to ring-opening reactions under thermal conditions. researchgate.net

One application of thermolysis is in the synthesis of substituted butadienes from cyclobutene (B1205218) precursors. For example, gas-phase thermolysis of 1,2-dicyanocyclobutene can produce 2,3-dicyanobutadiene in high yield. orgsyn.org This method appears to be a general procedure for preparing derivatives of butadiene-2,3-dicarboxylic acid from the corresponding cyclobutene-1,2-dicarboxylic acid derivatives. orgsyn.org

The thermolysis of α,α-dichlorocyclobutanones, which can be prepared via [2+2] cycloaddition of dichloroketene and an olefin, can lead to a quasi-Favorskii rearrangement to produce highly substituted cyclopropanes. researchgate.net

Conversely, thermal cycloaddition reactions are a primary method for the synthesis of cyclobutane derivatives themselves. organicreactions.orgresearchgate.net The thermal dimerization of tetrafluoroethylene to form octafluorocyclobutane is a prominent example. organicreactions.org These reactions are often carried out under autogenous pressure and may involve the use of free-radical inhibitors to prevent polymerization. organicreactions.org

The thermal [2+2] cycloaddition of ketenes with alkenes is another important synthetic route to cyclobutanes, specifically cyclobutanones. libretexts.org These reactions are concerted and follow specific stereochemical rules. libretexts.org

Recent innovations in synthetic methodologies have provided new avenues for the preparation of this compound and its derivatives. These methods often focus on improving efficiency, selectivity, and functional group tolerance.

One area of innovation is the development of novel catalytic systems. For instance, homogeneous manganese catalysts have been used for the direct synthesis of cycloalkanes from diols and secondary alcohols or ketones. acs.org While not directly producing chlorocyclobutanes, this method provides a framework for creating substituted cycloalkane rings that could be subsequently chlorinated. The reaction proceeds via a double alkylation methodology and is applicable to the formation of various ring sizes, including cyclohexanes and cycloheptanes. acs.org

High-pressure-mediated [2+2] cycloaddition reactions offer another innovative approach. ru.nl This technique has been used to synthesize a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nl The key step involves the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure (15 kbar), which can prevent side product formation and shorten reaction times compared to reactions at atmospheric pressure. ru.nl The resulting cyclobutane scaffolds have multiple points for diversification. ru.nl

The use of sulfuryl chloride in the free radical chlorination of cyclobutanecarboxylic acid represents a more direct, albeit older, innovative method. orgsyn.org While chlorination of aliphatic carboxylic acids with sulfuryl chloride often yields mixtures of isomers, the reaction with the cyclobutane ring shows greater selectivity. orgsyn.org This one-step method provides a high-yield route to 3-chlorocyclobutanecarboxylic acid, a key precursor for other this compound derivatives. orgsyn.org

Methodological Innovations in this compound Preparation

Optimization of Reaction Conditions for Specific this compound Derivatives

The successful synthesis of specific this compound derivatives hinges on the meticulous optimization of reaction parameters. These parameters include the choice of reagents, temperature, solvent, reaction time, and reactant stoichiometry. The goal is to maximize the yield of the target molecule while minimizing the formation of unwanted byproducts.

For instance, the synthesis of 3-chlorocyclobutane-1-carbonyl chloride can be achieved by reacting 3-chlorocyclobutanecarboxylic acid with chlorinating agents like thionyl chloride or oxalyl chloride. The use of oxalyl chloride in dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) represents a milder alternative, which is particularly useful for substrates sensitive to harsher conditions. In another approach, the free-radical chlorination of cyclobutanecarboxylic acid using sulfuryl chloride can produce 3-chlorocyclobutanecarboxylic acid. orgsyn.org However, careful control of the amount of chlorinating agent is crucial; using an excess of sulfuryl chloride can lead to the formation of dichlorinated impurities that are difficult to separate from the desired monochlorinated product. orgsyn.org

A key strategy in forming the cyclobutane ring itself is the [2+2] cycloaddition reaction. Research into the synthesis of cyclobutane derivatives via this method highlights the significant impact of reaction conditions. In one study, the synthesis of a sulfonyl cyclobutane, a precursor for other derivatives, was optimized by systematically varying temperature, reactant equivalents, and reaction time under high-pressure conditions (15 kbar). The optimal conditions were found to be 3 equivalents of the vinyl ether reactant at 50°C for 19 hours, which resulted in an 83% yield.

Table 1: Optimization of [2+2] Cycloaddition for Cyclobutane Synthesis

EntryVinyl Ether (equiv)Temperature (°C)Time (h)Conversion/Yield (%)
122174
2250713
3275757
432175
5350721
6375762
73501983 (yield)
8450730
9475776

This table is adapted from a study on hyperbaric [2+2] cycloaddition reactions, illustrating how systematic variation of conditions improves product yield.

These examples underscore that a deep understanding of the reaction mechanism and the influence of each parameter is essential for developing efficient and selective syntheses of specific this compound derivatives.

Control of Stereoselectivity in this compound Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge in the synthesis of substituted cyclobutanes. The biological activity and physical properties of a molecule are often dictated by its specific stereoisomeric form. Chemists employ various strategies to control stereoselectivity, including substrate-controlled, reagent-controlled, and catalyst-controlled methods.

A common route to substituted cyclobutanes involves the [2+2] cycloaddition of a ketene (B1206846) to an alkene, followed by dehalogenation and reduction. The reduction of 3-substituted-2,2-dichlorocyclobutanones, for example, can be highly stereoselective. Using the reducing agent lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) has been shown to furnish cis-cyclobutanols with 95–100% selectivity. Achieving the opposite, or trans, stereoisomer often requires a different synthetic maneuver. The Mitsunobu reaction provides a practical method for inverting the stereocenter of the cis-alcohol to obtain the trans-isomer in high selectivity.

Another sophisticated approach involves the stereospecific ring contraction of larger rings to form cyclobutanes. In one innovative method, substituted pyrrolidines (five-membered rings) are converted into cyclobutanes. This process has demonstrated remarkable stereocontrol, where the stereochemical information present in the starting pyrrolidine (B122466) is effectively transferred to the cyclobutane product. For example, a cis-substituted pyrrolidine was converted stereoselectively to the corresponding cis-cyclobutane. Furthermore, when an optically pure pyrrolidine was used, the resulting cyclobutane product was formed with outstanding control over its diastereomeric and enantiomeric purity (dr > 20:1, ee > 97%). This highlights the power of using stereochemically defined starting materials to dictate the outcome of a reaction.

These methods illustrate that achieving stereoselectivity in this compound synthesis is a multifaceted problem that can be solved by choosing the appropriate synthetic route and reagents to influence the formation of a specific stereoisomer.

Reaction Mechanisms and Reactivity Studies of Chlorocyclobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for chlorocyclobutane, where the chlorine atom is replaced by a nucleophile. cymitquimica.com The specific pathway, whether SN1 or SN2, is influenced by the substrate structure, the nature of the nucleophile, the solvent, and the leaving group. byjus.com

The reactivity of this compound in nucleophilic substitution reactions is a subject of considerable interest. As a secondary alkyl halide, it can undergo both Sₙ1 and Sₙ2 reactions. byjus.comyoutube.com The Sₙ2 mechanism, a single-step concerted process, is sensitive to steric hindrance around the reaction center. utexas.edulibretexts.org The transition state involves a pentacoordinate carbon, and bulky substituents can significantly slow down the reaction rate. utexas.edulibretexts.org

Conversely, the Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. byjus.com The stability of this carbocation is paramount to the reaction rate. youtube.com For this compound, the formation of a cyclobutyl carbocation is involved. While secondary carbocations are less stable than tertiary ones, the use of polar protic solvents can facilitate the Sₙ1 pathway by stabilizing the carbocation intermediate through solvation. youtube.comlibretexts.org Such reactions, where the solvent acts as the nucleophile, are termed solvolysis. libretexts.orgwikipedia.org

The inherent ring strain of the cyclobutane (B1203170) ring also plays a role. In Sₙ1 reactions, rehybridization from sp³ to a more strained sp² carbocation occurs. However, studies comparing the reactivity of chlorocyclopropane (B1620479), this compound, and chlorocyclopentane (B1362555) in Sₙ1 reactions have indicated that chlorocyclopentane is the most reactive, followed by this compound, with chlorocyclopropane being the least reactive due to angle strain effects. pdx.edu

In derivatives such as 3-chlorocyclobutane-1-carbonyl chloride, two reactive centers are present: the chlorine atom on the cyclobutane ring and the carbonyl chloride group. The carbonyl chloride group is highly electrophilic and readily reacts with nucleophiles like alcohols and amines in what is known as nucleophilic acyl substitution. The significant ring strain of the cyclobutane structure enhances the reactivity at the carbonyl carbon. The synthesis of such compounds often involves treating the corresponding cyclobutane carboxylic acid with a chlorinating agent like thionyl chloride.

Substituents on the cyclobutane ring can significantly alter the reactivity of this compound through both steric and electronic effects. researchgate.net Electron-withdrawing groups, such as a nitrile group in 3-chlorocyclobutane-1-carbonitrile, increase the electrophilicity of the molecule. For instance, the presence of a chlorine substituent at the 3-position of a cyclobutane ring can increase ring strain and enhance the electrophilicity of a carbonyl carbon at the 1-position. Studies have suggested that the electron-withdrawing effect of chlorine can accelerate substitution reactions.

Conversely, bulky substituents can sterically hinder the approach of a nucleophile, slowing down Sₙ2 reactions. libretexts.org The substitution pattern on the ring dictates the regioselectivity of reactions, with the 3-position often being favored due to a combination of these electronic and steric factors.

Ring-Opening Reactions of Cyclobutane Systems

The four-membered ring of cyclobutane and its derivatives is characterized by significant angle and torsional strain, making it prone to ring-opening reactions under certain conditions.

The cyclobutane ring possesses considerable strain energy, which makes it more reactive than larger, less strained cycloalkanes. This inherent strain can be released in reactions that lead to the cleavage of the ring. For example, some cyclobutane derivatives are known to undergo ring-opening reactions under acidic conditions. The increased reactivity due to ring strain is a key feature of cyclobutane chemistry.

While specific mechanistic studies on the acid-catalyzed ring opening of this compound itself are not extensively detailed in the provided search results, the general mechanism for such reactions in cyclobutane systems involves the protonation of a substituent or the ring itself, leading to a carbocation intermediate. This carbocation can then undergo rearrangement and cleavage of a carbon-carbon bond in the ring to form a more stable, open-chain species. The presence of a chlorine atom, an electron-withdrawing group, would be expected to influence the stability of any carbocation intermediates and thus affect the reaction pathway and rate.

Electronic Delocalization Effects on Ring-Opening Pathways

The ring-opening of cyclobutane derivatives is a reaction of significant interest, and the electronic effects of substituents play a crucial role in determining the preferred reaction pathway. Computational studies on substituted cyclobutene-like systems have shown that electronic effects, such as hyperconjugation and π delocalization, can be decoupled from geometrical constraints to analyze their influence. rsc.org The energy difference between the closed-ring and open-ring forms is largely dictated by the electronic structure of the open-ring species, where rotation along the newly formed single C-C bond influences electronic delocalization. rsc.org

For instance, in the ring-opening of cyclobutene (B1205218) radical cations, the presence of electron-donating substituents, like methyl or methoxy (B1213986) groups, stabilizes the resulting 1,3-butadiene (B125203) radical cation. acs.orgnih.gov This stabilization is due to electron donation and conjugation, making the reaction more exothermic. acs.orgnih.gov Conversely, electron-withdrawing groups also influence the reaction energetics. The stability of the intermediates and transition states in these reactions is a key factor. For example, electron-donating substituents can stabilize a cyclopropyl (B3062369) carbinyl radical cation intermediate, making a stepwise pathway more favorable. acs.orgnih.gov However, in many studied cases, a concerted mechanism remains the lowest energy pathway. acs.orgnih.gov

Research on the mechanochemical ring-opening of cis-cyclobutenes has further highlighted the importance of substituents. Substituents that can stabilize the diradical character of the symmetry-forbidden disrotatory pathway have been shown to accelerate the reaction. nih.gov The most significant effects are observed when substituents are located adjacent to the bond being broken (the scissile bond). nih.gov This indicates that the ability of a substituent to delocalize the developing radical character in the transition state is a critical factor in facilitating the ring-opening process.

Addition and Elimination Reactions

This compound and its derivatives can participate in addition reactions, particularly when other functional groups are present on the cyclobutane ring. For example, 3-chlorocyclobutane-1-carbonyl chloride, a derivative of this compound, has a carbonyl chloride group that readily undergoes addition reactions with various nucleophiles. smolecule.com These reactions can lead to the formation of hydrates, hemiacetals, or aminals, depending on the attacking nucleophile. smolecule.com Such reactions are often facilitated by acidic conditions or the presence of a catalyst. smolecule.com

The addition of strong Brønsted acids (like HCl, HBr, HI) to a carbon-carbon double bond is a common transformation for alkenes. msu.edu While this compound itself does not have a double bond for this type of addition, derivatives of this compound containing unsaturation would be expected to undergo such reactions. The regioselectivity of these additions typically follows Markovnikov's rule, where the hydrogen atom of the acid adds to the carbon of the double bond that already has more hydrogen atoms. msu.edu

This compound is known to undergo elimination reactions to form cyclobutene. cymitquimica.com This reactivity is attributed to the inherent strain in the four-membered ring and the presence of the chlorine atom, which can act as a leaving group. cymitquimica.com Under appropriate conditions, such as treatment with a strong base, an elimination reaction can occur, leading to the formation of an alkene. evitachem.com The stereochemistry of elimination reactions in cyclobutane systems is an important consideration. thieme-connect.de

Radical Reaction Pathways

This compound can be formed through free radical chain reactions. For instance, the reaction of cyclobutane with chlorine in the presence of UV light proceeds via a free-radical mechanism to produce this compound and hydrogen chloride. aip.orghrpatelpharmacy.co.in This type of reaction is initiated by the homolytic cleavage of the chlorine molecule into two chlorine radicals. askfilo.comupenn.edu

The propagation phase of the reaction involves two main steps:

A chlorine radical abstracts a hydrogen atom from cyclobutane, forming a cyclobutyl radical and a molecule of hydrogen chloride. upenn.edu

The cyclobutyl radical then reacts with a molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain. upenn.edu

The reaction terminates when two radicals combine. askfilo.com Studies have shown that in the solid state, the reaction between chlorine and cyclobutane can be initiated by a laser, producing this compound exclusively through a free radical chain mechanism. aip.org Evidence suggests that the radical site can propagate through the solid by a hydrogen atom transfer mechanism from a cyclobutane molecule to a cyclobutyl radical. aip.org

The Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with halogens, is another example of a reaction that proceeds through radical intermediates. byjus.com A variation of this reaction can be used to prepare 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid using mercury(II) oxide and bromine. byjus.comresearchgate.net

In radical reactions where a stereocenter is created, the stereochemistry of the products is determined by the structure of the radical intermediate. Alkyl radicals are generally trigonal planar, with the unpaired electron residing in a p-orbital. libretexts.org

When a radical intermediate is formed at a carbon that becomes a stereocenter in the product, the subsequent reaction (e.g., halogenation) can occur from either side of the planar radical with equal probability. libretexts.org This typically results in the formation of a racemic mixture of enantiomers, meaning there is a loss of stereoselectivity. libretexts.orgyoutube.com This lack of stereoselectivity is a common characteristic of many radical reactions. youtube.comrutgers.edu

For example, in the free-radical chlorination of a molecule that leads to the formation of a chiral center, the chlorine atom can add to either face of the planar radical intermediate, leading to a mixture of R and S configurations. libretexts.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

Hammett Plot Analysis in Substitution Reactions

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the effect of aromatic substituents on reaction rates and equilibria. While direct Hammett plot analysis for substitution reactions of this compound itself is not extensively documented, the principles can be understood by examining studies on related cyclobutyl systems, particularly in the context of solvolysis reactions where carbocationic intermediates are formed.

In such reactions, the stability of the intermediate cyclobutyl cation is paramount. Studies on related systems, such as the equilibrium between cyclopropylcarbinyl (CPC), bicyclobutonium (BCB), and cyclobutyl (CB) cations, utilize Hammett plots to correlate cation stability with the electronic properties of substituents. For instance, research on substituted CPC/BCB systems plots the free energy difference (ΔG) between isomers against the Hammett σ+ parameter, which reflects a substituent's ability to stabilize an adjacent positive charge. A strong correlation is often observed between the stability of bicyclobutonium-like structures and the electron-donating ability of a substituent. chemrxiv.org Conversely, strong electron-withdrawing groups tend to favor other isomeric forms. chemrxiv.org

The slope of a Hammett plot, the reaction constant (ρ, rho), provides insight into the charge development at the transition state. A large negative ρ value, as seen in many solvolysis reactions proceeding through a carbocation, indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-donating groups that stabilize the positive charge of the transition state. psgcas.ac.in This approach helps to distinguish between reaction mechanisms, such as S_N1 (large negative ρ) and S_N2 (smaller ρ value). psgcas.ac.in Therefore, for a hypothetical S_N1 substitution on this compound, a Hammett-type analysis would be expected to show a significant negative ρ value, reflecting the stabilization of the developing cyclobutyl cation by electron-donating groups.

Enthalpy Differences in Conformational Isomerization

This compound exists as a puckered ring that rapidly interconverts between two primary conformations: one with the chlorine atom in an equatorial position and one with it in an axial position. The equatorial conformer is the more stable of the two.

Detailed spectroscopic studies have quantified the energy difference between these conformers. Variable temperature infrared spectroscopy of this compound dissolved in liquid xenon has determined the enthalpy difference (ΔH) to be 361 ± 17 cm⁻¹ (4.32 ± 0.20 kJ/mol). acs.org At room temperature, it is estimated that the axial conformer constitutes about 15% of the total population. acs.org

Enthalpy and Energy Differences for this compound Conformers
ParameterValueMethod/ConditionsSource
Enthalpy Difference (Equatorial vs. Axial)4.32 ± 0.20 kJ/molInfrared Spectra (in liquid Xenon) acs.org
Energy Difference (Equatorial vs. Axial)1.28 kcal/mol (447 cm⁻¹)Potential Function Calculation acs.org
Barrier to Ring Inversion (Equatorial to Axial)2.04 kcal/mol (713 cm⁻¹)Potential Function Calculation acs.org
Enthalpy Difference (Liquid Phase)400 ± 30 cm⁻¹Raman Spectra acs.org
Enthalpy Difference (Gas Phase)413 ± 43 cm⁻¹Raman Spectra acs.org

Stability of Halogenated Cyclobutane Derivatives

The stability of halogenated cyclobutanes is influenced by factors such as ring strain and the electronegativity and size of the halogen substituent. Theoretical studies indicate that the reactivity of halo-substituted cyclobutanes decreases down the group (from F to Cl to Br). researchgate.net This trend is linked to the electronic properties of the substituted atoms, which affect charge distribution and bond strength within the molecule. researchgate.net The stability of these molecules is partly attributed to the delocalization of lone pair electrons from the halogen atom. researchgate.net

However, the inherent strain of the cyclobutane ring makes these compounds generally more reactive than their acyclic or larger-ring counterparts. For example, fluorinated cyclobutanes exhibit unique stability profiles. Quantum mechanical calculations have shown that fluorine substitution can significantly destabilize cyclobutanone (B123998) relative to its enol form, a factor attributed to the destabilization of the ketone rather than stabilization of the enol. acs.org While delocalization effects are significant in stabilizing strained systems like cyclopropanes, they are considered to be much less prominent in four-membered rings like cyclobutane. researchgate.netacs.org

Isomerization and Rearrangement Mechanisms

This compound and its derivatives can undergo several types of isomerization and rearrangement reactions, driven by the release of ring strain or the formation of more stable products.

Interconversion of Halogenated Cyclobutane Isomers

Substituted cyclobutanes, including dichlorocyclobutanes, undergo rapid conformational isomerization through a process of ring-flipping or ring inversion. nih.gov In this process, the puckered four-membered ring passes through a planar transition state. nih.gov The energy barrier for this inversion is very low, meaning the interconversion between conformers is extremely fast at room temperature. nih.gov

For a molecule like trans-1,3-dithis compound, this rapid flipping interconverts two puckered conformations where the axial and equatorial positions of the chlorine atoms are exchanged. nih.gov Although each individual conformer possesses a dipole moment, the rapid interconversion between these equal and opposite conformations results in an average dipole moment of zero for the molecule at room temperature. nih.gov This dynamic equilibrium is a fundamental characteristic of the isomerization of substituted cyclobutanes.

Thermal Rearrangements

When subjected to high temperatures in the gas phase, this compound undergoes unimolecular decomposition through two primary competing pathways. researchgate.net This thermal rearrangement is a first-order, homogeneous reaction. researchgate.net

The two pathways are:

Cycloreversion: The ring fragments to yield ethylene (B1197577) and vinyl chloride.

Elimination: The molecule eliminates hydrogen chloride (HCl) to form 1,3-butadiene. researchgate.net

Kinetic studies performed between 394°C and 503°C have determined the Arrhenius equations for these two processes: researchgate.net

Arrhenius Parameters for Thermal Decomposition of this compound
Reaction PathwayProductsArrhenius Equation (sec⁻¹)Source
CycloreversionEthylene + Vinyl Chloridek = 1014.76 exp(-60,070 cal mol⁻¹ / RT) researchgate.net
Elimination1,3-Butadiene + Hydrogen Chloridek = 1013.61 exp(-55,240 cal mol⁻¹ / RT) researchgate.net

The elimination pathway to form the conjugated and highly stable 1,3-butadiene has a lower activation energy, but the cycloreversion pathway has a higher pre-exponential factor. researchgate.net These competing rearrangements highlight the complex reactivity of the strained this compound ring under thermal stress.

Conformational Analysis and Spectroscopic Characterization of Chlorocyclobutane

Conformational Landscape Studies

Equatorial and Axial Conformers of Chlorocyclobutane

Unlike a planar representation might suggest, the cyclobutane (B1203170) ring is not flat. It adopts a puckered or bent conformation to relieve torsional strain. In this compound, this puckering gives rise to two distinct stable conformations, or conformers. These are distinguished by the position of the chlorine atom relative to the approximate plane of the carbon ring.

The two conformers are designated as equatorial and axial. In the equatorial conformer , the chlorine atom is located in a position that is roughly in the plane of the puckered ring. In the axial conformer , the chlorine atom is positioned above or below this plane, in a direction nearly perpendicular to it. Microwave spectroscopy studies have confirmed the existence of these two conformers. osu.edu The more stable of the two has been identified as the equatorial conformer. osu.eduresearchgate.net

Puckering Dynamics and Ring Conformation

The cyclobutane ring in this compound is in a constant state of dynamic motion known as ring puckering. This is a low-energy vibrational motion where the ring rapidly inverts between two equivalent puckered conformations. This inversion causes the axial and equatorial positions to interchange.

A microwave investigation of this compound has shown the molecule to be puckered in its equilibrium position with a dihedral angle of approximately 20°. osu.edu The ring-puckering motion is governed by a potential energy function. aip.org This potential has been a subject of detailed study, with models developed to describe the energy landscape of the puckering motion. These models help in understanding the transitions between the different energy levels of the ring-puckering vibration. aip.org

Enthalpy Differences and Relative Stabilities of Conformers

Experimental studies have been conducted to determine the energy difference between the equatorial and axial conformers. By analyzing the infrared spectra of this compound dissolved in liquid xenon at various temperatures, the enthalpy difference between the more stable equatorial conformer and the less stable axial form has been determined. researchgate.net

The equatorial conformer is found to be more stable than the axial conformer. researchgate.netscispace.com The table below presents the determined enthalpy difference. This energy difference dictates the relative populations of the two conformers at a given temperature, with the equatorial form being significantly more abundant at room temperature.

ParameterValueUnit
Enthalpy Difference (ΔH)361 ± 17cm⁻¹
4.32 ± 0.20kJ/mol
1.03 ± 0.05kcal/mol
Data from temperature-dependent infrared spectra of this compound in liquid xenon solution. researchgate.netscispace.com

Vibrational Spectroscopy Applications

Infrared Spectroscopy for Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational equilibrium of this compound. aip.orgdntb.gov.ua The vibrational frequencies of the molecule are sensitive to its geometry, meaning the equatorial and axial conformers exhibit distinct IR absorption bands. osu.edu

By recording the IR spectra at different temperatures, particularly in solutions like liquid xenon, researchers can observe changes in the relative intensities of absorption bands corresponding to each conformer. researchgate.netacs.org As the temperature is lowered, the equilibrium shifts towards the more stable equatorial conformer, leading to an increase in the intensity of its associated bands and a decrease in the intensity of the bands from the axial conformer. This temperature dependence allows for the experimental determination of the enthalpy difference between the conformers. researchgate.net The far-infrared region of the spectrum is particularly useful for observing the low-frequency ring-puckering vibrations. aip.org

Raman Spectroscopy for Vibrational Assignments

Raman spectroscopy provides complementary information to IR spectroscopy for a comprehensive vibrational analysis of this compound. aip.orgaip.orgdntb.gov.ua The Raman spectra of this compound in its liquid state have been recorded, and the measurement of depolarization values has been crucial in assigning the observed vibrational frequencies to specific molecular motions (fundamental vibrations). aip.org

The selection rules for Raman scattering can differ from those for IR absorption, allowing for the observation of vibrations that may be weak or absent in the IR spectrum. A notable example is the ring-puckering vibration, which has been observed in the Raman spectrum of this compound. aip.org The combination of both IR and Raman data, often supported by isotopic substitution studies, has enabled a detailed and reliable assignment of the fundamental vibrations for this compound. aip.orgaip.orgdntb.gov.ua

Analysis of Vibrational Frequencies and Modes

The vibrational spectra of this compound have been extensively studied using infrared (IR) and Raman spectroscopy. aip.orgdntb.gov.ua These analyses consider the molecule to belong to the Cs point group, meaning it possesses a plane of symmetry. aip.orgdntb.gov.ua The assignment of fundamental vibrational frequencies is based on several factors, including isotopic shifts, band positions and types, and depolarization values. aip.org

A key vibrational mode in this compound is the ring-puckering vibration. This low-frequency motion is a crucial indicator of the molecule's conformational dynamics. In the Raman spectrum, this vibration is observed at approximately 165 cm⁻¹, while in the far-infrared spectrum of the vapor, it appears at 159 cm⁻¹. aip.org For the deuterated analogue, β,β,β′,β′‐this compound‐d₄, the ring-puckering vibration is found at 144 cm⁻¹ in the far-infrared vapor spectrum. aip.org The study of these vibrational frequencies allows for the determination of the potential energy function that governs the ring-puckering motion. aip.orgaip.org

The infrared spectra of this compound and its isotopologues (α‐this compound‐d₁ and β,β,β′,β′‐this compound‐d₄) have been recorded in both gaseous and liquid states, typically in the range of 4000 to 250 cm⁻¹. aip.org The Raman spectra of these species in the liquid phase have also been documented, providing complementary information. aip.org There is a direct correlation between the fundamental vibrations of this compound and those of bromocyclobutane. dntb.gov.ua

Computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been employed to calculate the vibrational frequencies of this compound. researchgate.net These calculations provide theoretical predictions of the normal vibrations and can be compared with experimental data. researchgate.net For instance, calculated C-H stretching vibrations for this compound appear in the range of 3015 to 2933 cm⁻¹. researchgate.net

Table 1: Selected Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)SpectrumReference
Ring-Puckering165Raman aip.org
Ring-Puckering159Far-Infrared (Vapor) aip.org
Ring-Puckering (d₄)144Far-Infrared (Vapor) aip.org
C-H Stretching3015-2933Calculated (DFT) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of this compound Ring Protons and Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of this compound by providing information about its proton and carbon environments. adpcollege.ac.in In the context of cyclobutane derivatives, ¹H NMR spectra can be complex due to the various proton-proton coupling interactions. researchgate.net The chemical shifts of the ring protons are influenced by the electronegativity of the chlorine substituent, which causes deshielding and shifts the signals to a lower field compared to unsubstituted cyclobutane. adpcollege.ac.inmsu.edu

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atom bonded to the chlorine atom (C-1) will exhibit a characteristic downfield chemical shift due to the deshielding effect of the halogen. researchgate.net The chemical shifts of the other ring carbons (C-2, C-3, and C-4) will also be affected, though to a lesser extent. researchgate.net The analysis of both ¹H and ¹³C NMR spectra allows for a comprehensive assignment of the signals corresponding to each proton and carbon atom in the this compound ring.

Advanced Computer-Aided NMR Spectral Analysis Techniques

The analysis of complex NMR spectra, such as that of this compound, can be significantly enhanced by the use of computer-aided techniques. aip.org These methods can help to deconvolute overlapping signals and accurately determine spectral parameters. mestrelab.com

One approach involves the use of iterative computer programs that can analyze the spectrum to find a consistent set of energy levels, from which coupling constants and chemical shifts can be derived. aip.org Such programs often employ a least-squares fitting method to match the calculated spectrum to the experimental one. aip.org

Determination of Coupling Constants and Chemical Shifts

The detailed analysis of ¹H NMR spectra allows for the determination of various coupling constants (J-values) between the protons in the this compound ring. researchgate.net These include geminal (²J), vicinal (³J), and long-range (⁴J) coupling constants. researchgate.net The magnitude of these coupling constants provides valuable information about the dihedral angles between adjacent protons and, consequently, the conformation of the cyclobutane ring. researchgate.net For cyclobutanes in general, vicinal cis and trans coupling constants can vary over a wide range. researchgate.net The coupling constant is the difference in frequency between two adjacent sub-peaks in a split signal and is expressed in Hertz (Hz). libretexts.org

Chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS). msu.edu The chemical shifts of the protons in this compound are influenced by the inductive effect of the chlorine atom, which reduces the electron density around the nearby protons, causing them to be deshielded and resonate at a lower field. msu.edu The complete analysis of the ¹H NMR spectrum yields all the chemical shifts and coupling constants for the molecule. researchgate.net

Mass Spectrometry (MS) Applications

Molecular Ion Peak Detection and Identification

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. neu.edu.tr When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which is a radical cation. shimadzu.com The peak corresponding to this ion in the mass spectrum is called the molecular ion peak. shimadzu.com

A key feature in the mass spectrum of this compound is the presence of an M+2 peak. chemguide.co.uk This arises from the natural isotopic abundance of chlorine, which has two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). chemguide.co.ukuomustansiriyah.edu.iq Consequently, the mass spectrum of this compound will show two molecular ion peaks separated by two mass-to-charge (m/z) units. The peak corresponding to the molecule containing ³⁵Cl will be the M⁺ peak, and the peak for the molecule with ³⁷Cl will be the M+2 peak. The relative intensity of the M⁺ peak to the M+2 peak is approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom. chemguide.co.ukuomustansiriyah.edu.iq The molecular ion peak is typically the peak with the highest m/z value that is consistent with expected fragmentation patterns. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for the analysis of volatile compounds like this compound. scribd.comperiodic-table.io It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components within a sample. americanelements.comwikipedia.org This method is frequently employed to determine the purity of this compound and to identify any potential contaminants or byproducts from its synthesis. americanelements.comwikipedia.org

The process begins when a sample containing this compound is vaporized and injected into the gas chromatograph. Inside a capillary column, the various components of the mixture are separated based on their differing affinities for the stationary phase and their boiling points. wikipedia.org As each separated component elutes from the column, it enters the mass spectrometer. scribd.com

In the mass spectrometer, the molecules are ionized, typically through electron impact, which causes them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a unique fingerprint for a specific compound. For this compound, the mass spectrum would be analyzed for its molecular ion peak, which corresponds to the molar mass of the C₄H₇Cl molecule, allowing for its positive identification. wikipedia.org By comparing the obtained mass spectra with spectral libraries and analyzing the total ion chromatogram, the purity of the this compound sample can be accurately assessed. americanelements.com

Electron Diffraction and Microwave Spectroscopy

The precise three-dimensional arrangement of atoms in this compound has been elucidated through the combined application of gas-phase electron diffraction and microwave spectroscopy. wikipedia.orguni.lu These techniques are exceptionally well-suited for studying the structures of molecules in the gaseous state, providing detailed information about bond lengths, bond angles, and conformational preferences. nih.gov

This compound exists as a mixture of two conformers: an equatorial form and an axial form, which arise from the puckering of the cyclobutane ring. wikipedia.org Microwave spectroscopy, which measures the absorption of microwave radiation by a molecule in the gas phase, is particularly sensitive to the molecule's moments of inertia and, therefore, its specific geometry. nih.govnih.gov By analyzing the rotational spectra, researchers can distinguish between the different conformers and determine their relative energies and structural parameters. fishersci.se

The equilibrium structures of the this compound conformers are determined by analyzing data from both electron diffraction and microwave spectroscopy. nih.gov The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The chlorine substituent can occupy one of two positions: the equatorial position, which is generally more stable, or the axial position. wikipedia.orgfishersci.se

Microwave spectroscopy studies have successfully assigned the rotational spectra for both the more stable equatorial conformer and the less stable axial conformer. wikipedia.orgregulations.gov The analysis of these spectra, often supplemented by ab initio calculations, allows for the determination of the potential energy function that governs the ring-puckering motion. uni.lufishersci.se This provides a comprehensive picture of the molecule's dynamic conformational equilibrium.

Microwave spectroscopy provides highly precise rotational constants (A, B, and C) for each conformer of a molecule. nih.gov These constants are inversely proportional to the molecule's moments of inertia along its principal axes and are therefore directly related to its geometry. nih.gov By measuring the rotational spectra of different isotopic species of this compound, the positions of the atoms can be determined with high accuracy, leading to a detailed molecular structure. nih.gov

For the equatorial conformer of this compound, the rotational constants have been determined from its a-type R-branch transitions. regulations.gov These experimental constants are crucial for deriving the precise bond lengths and angles that define the molecule's geometry. uni.lu

Table 1: Rotational Constants for the Equatorial Conformer of this compound. regulations.gov
Rotational ConstantValue (MHz)
A7631.03 ± 0.14
B3480.96 ± 0.01
C2633.38 ± 0.01

Elemental Analysis in this compound Research

Elemental analysis is a fundamental analytical technique used in chemical research to determine the elemental composition of a compound. nih.govnih.gov In the context of this compound research, it serves as a crucial method for verifying the purity and confirming the empirical formula of a synthesized sample. nih.govnih.gov

The technique is based on the complete combustion of a small, precisely weighed sample at high temperatures. nih.gov The combustion process converts the elements within the this compound (C₄H₇Cl) into simple gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and, after subsequent reactions, hydrogen chloride (HCl) or other chlorine-containing species that can be quantified. The resulting gases are separated and measured by a detector, which provides data on the mass percentage of carbon, hydrogen, and chlorine in the original sample. nih.gov

The experimental percentages are then compared to the theoretical values calculated from the molecular formula of this compound. A close agreement between the experimental and theoretical values confirms the identity and high purity of the compound. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₄H₇Cl).
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage by Mass (%)
Carbon (C)12.011448.04453.06%
Hydrogen (H)1.00877.0567.80%
Chlorine (Cl)35.453135.45339.14%
Total90.553100.00%

Computational Chemistry Approaches to Chlorocyclobutane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of chlorocyclobutane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, structure, and electron distribution.

Ab Initio Methods (e.g., MP2, Hartree-Fock) for Structural and Energetic Parameters

Ab initio methods, which are based on first principles without empirical parameters, are crucial for determining the structural and energetic characteristics of this compound. The Hartree-Fock (HF) method and Møller-Plesset perturbation theory of the second order (MP2) are prominent examples.

HF calculations, often using basis sets like 3-21G and 6-31G*, have been employed to determine the equilibrium geometries, conformational stability, and inversion barriers of this compound and related molecules. researchgate.net These calculations have shown that this compound exists as two stable conformers: an equatorial and an axial form. researchgate.net Experimental studies have confirmed the presence of both conformers at various temperatures. researchgate.net

The MP2 method, which includes electron correlation effects for more accurate energy calculations, has also been used to study cyclobutane (B1203170) derivatives. acs.org For instance, geometry optimizations of cyclobutane have been performed using MP2 with the 6-311+G(2d,p) basis set, yielding results that compare well with experimental data. acs.org Combining MP2-predicted values with experimental data, such as microwave rotational constants, allows for the refinement of structural parameters. researchgate.net While MP2 generally offers improved accuracy over HF, especially for energetic properties, it is computationally more demanding. nih.gov

Table 1: Comparison of Ab Initio Methods for Cyclobutane Derivatives

MethodBasis SetKey Findings for Cyclobutane & DerivativesReference
Hartree-Fock3-21G, 6-31G*Determination of equilibrium geometries, conformational stability (equatorial vs. axial), and inversion barriers. researchgate.net
MP26-311+G(2d,p)Accurate geometry optimization, well-matched pucker angles with experimental data for cyclobutane. acs.org
MP2(full)6-311+G(d,p)Combination with microwave rotational constants to obtain adjusted r0 structural parameters. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and reactivity of molecules due to its balance of accuracy and computational cost. researchgate.netaip.org DFT calculations, particularly with hybrid functionals like B3LYP, have been extensively applied to this compound and its derivatives. researchgate.net

Studies using the DFT/B3LYP method with the 6-311++G(d,p) basis set have provided insights into the vibrational properties and hyperconjugative interactions within this compound. researchgate.net These calculations help in assigning vibrational frequencies and understanding the electronic delocalization that contributes to the molecule's stability. researchgate.net Furthermore, DFT is used to calculate various quantum descriptors that shed light on the molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, hardness, and electrophilicity index. researchgate.net For this compound, the HOMO energy is calculated to be approximately -7.5 eV, and the energy gap is around 7.0 eV, indicating its relative stability compared to other halocyclobutanes. researchgate.net

DFT has also been instrumental in reinterpreting fundamental chemical principles like the Woodward-Hoffmann rules in the context of pericyclic reactions. aip.org

Table 2: DFT-Calculated Quantum Descriptors for this compound

Quantum DescriptorValueSignificanceReference
HOMO Energy~ -7.5 eVRelates to the ability to donate electrons. researchgate.net
LUMO Energy~ -0.5 eVRelates to the ability to accept electrons. researchgate.net
Energy Gap~ 7.0 eVIndicator of chemical reactivity and stability. researchgate.net
Hardness~ 3.5 eVMeasures resistance to change in electron distribution. researchgate.net
Electrophilicity Index~ 2.5 eVQuantifies the electrophilic nature of the molecule. researchgate.net

Prediction of Dipole Moments and Electron Distribution

The distribution of electrons within a molecule determines its polarity, which is quantified by the dipole moment. libretexts.org Computational methods are invaluable for predicting these properties. For this compound, the presence of the electronegative chlorine atom creates a significant dipole moment. ttwrdcs.ac.in

Calculations of the dipole moment as a function of the ring conformation have been used to understand the properties of the different conformers of this compound. aip.org The charge distribution is affected by the substituent on the cyclobutane ring, with adjacent atoms being significantly influenced by the properties of the substituted atom. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, reveals details about charge population and intramolecular interactions. researchgate.net For this compound, NBO analysis shows that the molecule is stabilized by the delocalization of lone pair electrons from the chlorine atom. researchgate.net Molecular Electrostatic Potential (MEP) maps, which can be generated from the calculated electron density, visually represent the charge distribution and identify the most probable sites for electrostatic interactions. researchgate.netlibretexts.org In this compound, the region around the chlorine atom is identified as an important site for such interactions. researchgate.net

Modeling Reaction Pathways and Transition States

Computational chemistry is not only used to study stable molecules but also to model the entire course of a chemical reaction, including the high-energy transition states that connect reactants and products. solubilityofthings.com

Prediction of Charge Distribution and Transition-State Geometries

Understanding the charge distribution and geometry of transition states is crucial for explaining reaction mechanisms and rates. solubilityofthings.com DFT calculations are a powerful tool for predicting these properties. For reactions involving cyclobutane derivatives, DFT can be used to model the geometries of transition states, providing insights into how bonds are formed and broken.

For instance, in nucleophilic substitution reactions of this compound, DFT calculations can predict the geometry of the transition state as the nucleophile attacks the carbon atom bonded to the chlorine. The charge distribution in the transition state, which can be analyzed using methods like Mulliken population analysis or NBO, reveals how the charge is redistributed during the reaction. nrel.gov This information is vital for understanding the electronic effects that stabilize or destabilize the transition state.

Analysis of Favorable Nucleophilic Attack Angles

The geometry of a reaction is not limited to bond lengths and angles within the molecule but also includes the trajectory of the approaching reactant. Computational modeling can predict the most favorable angles for a nucleophile to attack an electrophilic center.

For this compound, DFT calculations can be used to map the potential energy surface for the approach of a nucleophile. This analysis helps to identify the lowest energy pathway for the reaction, which corresponds to the most favorable angle of attack. These calculations can reveal, for example, that a nucleophile will approach the carbon-chlorine bond from a specific direction to maximize orbital overlap and minimize steric hindrance, leading to the transition state.

Simulation of Reaction Outcomes and Experimental Design Guidance

Computational simulations serve as a powerful tool in modern chemistry, offering predictive insights into reaction outcomes and providing valuable guidance for experimental design. By modeling chemical processes in silico, researchers can screen a multitude of reaction parameters—such as temperature, catalysts, and starting material concentrations—without the need for extensive and time-consuming laboratory work. nih.gov

A key methodology in this area is the Design of Experiments (DoE), a statistical approach that allows for the systematic variation of multiple factors simultaneously to map the reaction space and identify optimal conditions. nih.gov The data generated from a DoE study can be used to construct mathematical models, often visualized as a Response Surface Methodology (RSM) plot. This plot graphically represents the relationship between input factors and a desired outcome, or "response," such as reaction yield or selectivity. For a molecule like this compound, this approach would enable the efficient optimization of synthetic routes or reaction conditions by predicting the combination of factors that leads to the best possible outcome. nih.gov

While specific, published DoE studies focusing solely on this compound reactions are not prevalent, the principles are broadly applicable. For instance, in studying the conformational dynamics or potential reaction pathways of this compound, computational models can predict the most likely products and intermediates. This information is critical for guiding experimental efforts, helping chemists to select the most promising reaction conditions to synthesize a target molecule, minimize the formation of impurities, and maximize yield. nih.gov The reliability of these simulations hinges on precise control over the modeled parameters, mirroring the need for reproducibility and accuracy in the corresponding physical experiments. nih.gov

Spectroscopic Data Prediction and Validation

Theoretical Prediction of Vibrational Frequencies and Intensities

Computational quantum chemistry provides robust methods for predicting the vibrational spectra (infrared and Raman) of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. For example, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to determine the theoretical vibrational frequencies of this compound. fishersci.se

These calculations yield a set of "unscaled" frequencies which correspond to the fundamental vibrational modes of the molecule. It is a known issue that such theoretical calculations often systematically overestimate experimental vibrational wavenumbers due to the neglect of anharmonicity and incomplete treatment of electron correlation. fishersci.se To account for this, the calculated frequencies are typically multiplied by a scaling factor to improve their agreement with experimental data. fishersci.se

A detailed study on this compound provided a comprehensive list of its calculated vibrational modes. fishersci.se The assignments for these modes, determined through Potential Energy Distribution (PED) analysis, describe the nature of the vibration, such as C-H stretching (νCH), H-C-H bending (βHCH), or C-Cl stretching (νClC). fishersci.se

The following interactive table presents a selection of the unscaled and scaled vibrational frequencies for this compound, as calculated using the B3LYP/6-311++G(d,p) method. fishersci.se

Unscaled Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment with % of PED
31443022νCH (89)
31343011νCH (99)
31223002νCH (10) + νCH asy (80)
14991442βHCH (92)
14741417βHCH asy (95)
12801231βHCC (65)
1032992νCC (56) + νCC (14)
914879νCC asy (46) + βCCC (27)
525505νClC (25) + βCCC asy (16) + τHCCC asy (18)

Correlation of Computational Data with Experimental Spectra

A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental measurements. The process involves comparing the calculated vibrational spectrum with the experimentally recorded infrared or Raman spectrum. fishersci.sechem960.com For this compound, infrared spectra have been recorded in both vapor and solid phases at various temperatures. chem960.com

The correlation between theoretical and experimental data allows for a definitive assignment of the observed spectral bands to specific molecular vibrations. fishersci.sechem960.com As mentioned previously, raw computational frequencies often show systematic deviations from experimental values. To correct this, uniform or mode-specific scaling factors are applied. fishersci.se This scaling procedure significantly improves the quantitative agreement between the predicted and observed spectra, without altering the fundamental nature of the vibrational modes. fishersci.se

Studies comparing the scaled DFT-calculated frequencies of this compound with its experimental infrared spectrum have shown good agreement. fishersci.se For example, the characteristic C-H stretching vibrations are computationally predicted and experimentally observed in the 2800–3300 cm⁻¹ range. fishersci.se The presence of the electronegative chlorine atom influences the electron density in the ring, causing these stretches to appear at higher frequencies than in unsaturated compounds. fishersci.se Similarly, the C-Cl stretching vibration has been identified and assigned based on this correlative approach. fishersci.sechem960.com This close correlation provides confidence in both the computational method and the interpretation of the experimental spectrum. nih.gov

Advanced Computational Descriptors

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. nih.gov This approach provides a quantitative description of the electron density distribution in a molecule, revealing insights into electronic interactions.

For this compound, NBO analysis has been employed to investigate hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. fishersci.se In the NBO framework, these delocalizations are seen as deviations from the idealized Lewis structure and are quantified using second-order perturbation theory. The analysis examines interactions between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis-type NBOs (antibonds).

Conceptual Density Functional Theory Applications

Conceptual Density Functional Theory (CDFT) is a branch of DFT that defines and calculates chemical concepts and reactivity descriptors derived from the electron density. These descriptors provide a framework for understanding and predicting the chemical behavior of molecules. Key CDFT descriptors include:

Electronegativity (μ): A measure of a molecule's ability to attract electrons.

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Fukui Function (f(r)): Indicates the most likely sites for nucleophilic or electrophilic attack within a molecule.

These reactivity indices can be calculated for this compound to predict its behavior in chemical reactions. For instance, the Fukui function can identify which atoms in the this compound molecule are most susceptible to attack by an incoming reagent. Software such as UCA-FUKUI is specifically designed to compute these local reactivity descriptors. fishersci.se

By analyzing these CDFT-based descriptors, researchers can gain a quantitative understanding of the molecule's intrinsic reactivity. This information is invaluable for predicting how this compound will interact with other chemical species, guiding the rational design of new reactions and functional materials. The application of CDFT provides a powerful theoretical lens through which to interpret and anticipate the chemical properties of this compound without necessarily simulating a full reaction pathway.

Molecular Electrostatic Potential (MEP) Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict and analyze the reactive behavior of a molecule. nih.gov It describes the distribution of charge around a molecule, providing a map of its electrostatic potential. uni.lu This potential is calculated based on the contributions of the molecule's nuclei (positive charge) and electrons (negative charge). nih.gov The resulting MEP map visualizes regions of positive, negative, and neutral electrostatic potential, which are crucial for understanding intermolecular interactions. nih.govuni.lu

The MEP surface is typically color-coded to indicate different potential values. Regions with a negative potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack, indicating likely sites for interaction with positive charges or electron-poor species. nih.gov Conversely, regions with a positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Therefore, MEP analysis serves as a guide to the molecule's reactivity towards charged reactants. nih.gov

In a theoretical study of halo-substituted cyclobutanes, Molecular Electrostatic Potential (MEP) analysis was performed on this compound (ClCB). The study revealed that the substituted halogen atom (chlorine) is a significant and highly probable site for electrostatic interactions. alfa-chemistry.com The electron-rich area is concentrated around the chlorine atom, highlighting it as a primary location for interactions with electrophiles. alfa-chemistry.com

FeatureDescriptionSignificance in this compound
MEP DefinitionA 3D map of the electronic charge distribution around a molecule. uni.luIndicates regions of positive and negative potential, guiding intermolecular interactions.
Electron-Rich Regions (Negative Potential)Areas with high electron density, attractive to electrophiles.In this compound, this region is localized around the chlorine atom. alfa-chemistry.com
Electron-Poor Regions (Positive Potential)Areas with low electron density, attractive to nucleophiles.Typically found around the hydrogen atoms of the cyclobutane ring.
Primary Interaction SiteThe location on the molecule most likely to engage in electrostatic interactions.The chlorine atom is the most probable site for electrostatic interactions in this compound. alfa-chemistry.com
Table 1: Summary of Molecular Electrostatic Potential (MEP) Analysis for this compound.

Bond Polarity Index

The Bond Polarity Index (BPI) is a computational metric used to quantify the polarity of a chemical bond. A study investigating the electronic structure of halo-substituted cyclobutanes calculated the BPI for fluorocyclobutane (B14750743), this compound, and bromocyclobutane. alfa-chemistry.comwikipedia.org

The research found a distinct trend in the BPI values for these compounds. The BPI of the halogen-substituted cyclobutanes was observed to decrease in the order: fluorocyclobutane > this compound > bromocyclobutane. wikipedia.org This indicates that the polarity of the carbon-halogen bond decreases as one moves down the halogen group in the periodic table. wikipedia.org

CompoundRelative Bond Polarity Index (BPI)
FluorocyclobutaneHighest
This compoundIntermediate
BromocyclobutaneLowest
Table 2: Trend of the Bond Polarity Index (BPI) in Halogen-Substituted Cyclobutanes. wikipedia.org

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a molecular system evolves. wikipedia.org This method has become a standard tool for investigating biomolecules and other complex systems, offering insights into their structural, dynamical, and thermodynamical properties. mdpi.comdovepress.com

Potential applications of MD simulations for this compound systems include:

Conformational Analysis: The cyclobutane ring is not planar and can exist in different puckered conformations. MD simulations can be used to explore the conformational landscape of this compound, determining the relative energies of different conformers and the barriers to interconversion between them. nih.gov

Solvation Effects: By simulating this compound in various solvents, MD can provide insights into solute-solvent interactions, the structure of the solvation shell, and thermodynamic properties such as the free energy of solvation.

Intermolecular Interactions: MD simulations can model the interactions between this compound molecules or with other chemical species. This is valuable for understanding the properties of liquid this compound or its behavior in mixtures.

Reaction Dynamics: While requiring more advanced techniques like ab initio Molecular Dynamics (AIMD), simulations can be used to study the dynamics of chemical reactions involving this compound, providing a detailed, time-resolved picture of the reaction pathway. wikipedia.org

Applications of Chlorocyclobutane in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The unique chemical properties of chlorocyclobutane, including its four-membered ring structure, make it a useful intermediate for creating complex organic compounds. cymitquimica.comresearchgate.net

This compound is recognized as a key intermediate and building block in organic synthesis. cymitquimica.com The presence of the chlorine atom on the strained cyclobutane (B1203170) ring allows it to participate in a variety of chemical reactions, primarily nucleophilic substitution and elimination. cymitquimica.com This reactivity enables chemists to introduce the cyclobutane moiety into larger, more complex molecules. The cyclobutane framework itself is a significant structural motif in medicinal chemistry and can be found in a number of bioactive compounds and drugs. researchgate.net

One notable example of its utility is in reactions like the Wurtz reaction. For instance, 1-bromo-3-chlorocyclobutane (B1620077), a related derivative, can undergo an intramolecular Wurtz reaction when treated with sodium in the presence of ether. This reaction leads to the formation of a bicyclo[1.1.0]butane structure, a highly strained and synthetically useful scaffold. youtube.comstackexchange.comyoutube.com This demonstrates how halogenated cyclobutanes can be used to generate complex, polycyclic systems.

The reactivity of the carbon-chlorine bond in this compound makes it an excellent precursor for a range of chemical transformations. cymitquimica.com The primary reaction pathways include:

Nucleophilic Substitution: The chlorine atom can be displaced by a wide variety of nucleophiles. This allows for the introduction of different functional groups onto the cyclobutane ring, such as amines, alcohols, thiols, and nitriles, thereby creating a diverse library of cyclobutane derivatives.

Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclobutene (B1205218). Cyclobutene is a valuable intermediate that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex cyclic systems. rsc.org

Organometallic Coupling: this compound can potentially participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds and assembling complex molecular frameworks. organic-chemistry.org

These transformations highlight this compound's role as a versatile starting material for accessing a wide array of more complex and functionally diverse molecules. researchgate.net

Table 1: Key Properties of this compound

Property Value
Molecular Formula C₄H₇Cl
Appearance Colorless to pale yellow liquid
Key Reactions Nucleophilic Substitution, Elimination
Primary Use Intermediate in organic synthesis

Pharmaceutical and Agrochemical Development

The cyclobutane ring is a structural feature in various biologically active molecules, making this compound a potentially valuable starting material in the development of new pharmaceuticals and agrochemicals. researchgate.netcalstate.edu

Chlorine-containing compounds are significantly represented in the pharmaceutical industry, with many FDA-approved drugs featuring at least one chlorine atom. nih.gov The cyclobutane motif is also increasingly utilized by medicinal chemists to fine-tune the properties of drug candidates. calstate.edu While direct synthesis of a specific commercial drug from this compound is not prominently documented, its value lies in its ability to introduce the cyclobutane ring, a scaffold present in various pharmaceutical compounds. For example, research into cyclobutane derivatives for drug discovery has led to the synthesis of compounds like cyclobutyl carboxamides, which are built upon the core four-membered ring structure. calstate.edu The synthesis of such derivatives showcases the potential utility of precursors like this compound in generating novel molecular entities for pharmaceutical research.

Autotaxin (ATX) is an enzyme that plays a role in various diseases, and its inhibitors are of significant therapeutic interest. frontiersin.orgnih.gov Many potent autotaxin inhibitors are complex molecules that contain chlorine atoms. nih.govnih.gov For instance, the well-studied inhibitor PF-8380 contains a dichlorophenyl group, which is crucial for its binding affinity. nih.govnih.gov

While the synthesis pathways for many autotaxin inhibitors start from more complex chlorinated precursors, the fundamental importance of the chloro-substituent is clear. nih.gov this compound represents a basic building block that could potentially be used to construct specific fragments of these larger, more complex chlorinated inhibitors, providing a route to incorporate both a cyclic scaffold and a reactive chlorine handle for further elaboration.

In the agrochemical sector, chlorinated organic compounds have long been used as active ingredients in pesticides, including herbicides, insecticides, and fungicides. nih.gov For example, chloroacetanilide herbicides are widely used to control weeds in various crops. nih.gov The development of new and effective agrochemicals is an ongoing process, often involving the exploration of novel molecular scaffolds to overcome resistance and improve safety profiles.

Table 2: Research Areas Featuring this compound and Related Structures

Field Application / Relevance Key Structural Motif
Complex Molecule Synthesis Precursor for polycyclic systems via Wurtz reaction. Bicyclo[1.1.0]butane
Pharmaceuticals Building block for drug candidates. Cyclobutane Ring
Autotaxin Inhibitors Potential precursor for chlorinated inhibitor fragments. Chloro-substituted aromatic rings
Agrochemicals Potential building block for novel pesticides. Chlorinated organic structures

Material Science Applications

This compound serves as a versatile precursor and building block in material science, primarily due to the unique structural and reactive properties conferred by its strained four-membered ring. Its applications range from the synthesis of novel polymers to the creation of advanced materials with tailored functionalities.

Production of Polymers and Specialty Chemicals

The incorporation of cyclobutane rings into polymer backbones can lead to materials with enhanced thermal stability, high mechanical strength, and unique processing characteristics. und.edu While direct polymerization of this compound is not a common route, it serves as a critical starting material for synthesizing more complex monomers that can undergo polymerization.

The synthesis of cyclobutane-containing polymers is an area of increasing interest, with methods like [2+2] photopolymerization being a key strategy. nih.govnih.gov This process typically involves diolefinic monomers that, upon irradiation, form cyclobutane rings linking the monomer units together. acs.orgresearchgate.net This approach allows for the creation of linear cyclobutane-containing polymers with high molecular weights, which can be further modified for specific applications. acs.org this compound can be used to synthesize these specialized diolefinic monomers, introducing the core cyclobutane structure that will be part of the final polymer chain.

As a halogenated compound, this compound can also be used to introduce chlorine into specialty chemicals and polymer structures. specialchem.com Halogenated monomers are known to impart specific properties to the resulting materials, such as:

Flame Retardancy: The presence of chlorine can improve the fire resistance of materials.

Chemical Resistance: Halogens can protect the polymer backbone from chemical attack.

Thermal Stability: The strong carbon-halogen bond can increase the temperature at which the material degrades. specialchem.com

The unique blend of rigidity from the strained ring and the functionality from the chloro group makes this compound a valuable component in the synthesis of specialty chemicals used as cross-linking agents, epoxy curing agents, and building blocks for materials with high thermal and mechanical strength. und.edukowachemical.com

Table 1: Methods for Synthesizing Cyclobutane-Containing Polymers

Polymerization MethodMonomer TypeKey Features of Resulting PolymerReferences
[2+2] Photopolymerization Diolefinic monomers (e.g., p-phenylenediacrylates)Linear structure, high molecular weight (up to 140 kDa), good solubility, potential for post-polymerization modification. acs.org, researchgate.net
Condensation Polymerization Difunctional cyclobutane derivatives (diols, diacids)Polyesters and polyamides with enhanced thermal and mechanical properties due to the rigid cyclobutane core. nih.gov, und.edu
Topochemical Polymerization Crystalline monomers (e.g., non-cinnamic acid based)Highly crystalline and stereoregular polymers. nih.gov

Synthesis of Advanced Materials

The inherent ring strain of the cyclobutane moiety makes it a unique building block for advanced materials. researchgate.netresearchgate.net This strain energy can be harnessed in subsequent chemical transformations, and the ring's puckered, non-planar conformation can be used to create specific three-dimensional structures. nih.gov this compound is a key starting material for producing functionalized cyclobutane derivatives that are then incorporated into more complex systems. nih.gov

The synthesis of advanced materials using cyclobutane derivatives includes:

Metal-Organic Frameworks (MOFs): Symmetrical cyclobutane structures, such as cyclobutane dicarboxylic acids, can act as rigid ligands for the construction of MOFs. These materials have applications in gas storage, catalysis, and separation. und.edu

Liquid Crystals: The rigid and defined geometry of the cyclobutane ring can be used to create liquid crystalline materials with specific phase behaviors.

Complex Molecular Architectures: The ability of the cyclobutane ring to undergo controlled ring-opening or rearrangement reactions allows for its use as a synthetic intermediate in the creation of complex molecules and materials that are otherwise difficult to access. researchgate.net For example, photodimerization of precursor molecules can yield specific cyclobutane isomers that exhibit unique biological or material properties. nih.gov

The versatility of this compound in organic synthesis allows for the preparation of a wide array of these cyclobutane-based building blocks, paving the way for the rational design of advanced materials with novel properties. nih.govrsc.org

Biological Research Applications (Methodological Aspects)

In biological research, this compound and its derivatives are valuable tools for designing molecules that can interact with and report on biological systems. Their utility stems from the unique conformational constraints of the cyclobutane ring and the reactivity of the chloro group.

Modification of Biomolecules

The covalent modification of biomolecules like proteins and nucleic acids is a fundamental technique for studying their function, structure, and interactions. The chloro group in this compound serves as an electrophilic site that can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, to form a stable covalent bond.

While direct use of this compound for this purpose is not widely documented, the principle is well-established with similar reagents. For instance, chloroacetamide-modified nucleotides are used to synthesize reactive RNA probes that can cross-link with RNA-binding proteins, allowing for their identification and study. nih.gov This "proximity-effect" driven reaction is highly selective for proteins that bind to the RNA probe. Similarly, this compound can be incorporated into more complex molecular probes designed to target specific binding sites on proteins or other biomolecules. The cyclobutane core provides a rigid scaffold, while the chloro group enables covalent attachment, effectively "trapping" the interaction for further analysis. nih.gov Such probes are instrumental in proteomics and in identifying the targets of potential drug molecules.

Exploration of Enzyme Inhibition Mechanisms via Structure-Activity Relationships

Cyclobutane rings are increasingly used as scaffolds in medicinal chemistry for the design of enzyme inhibitors. nih.gov The rigid, puckered conformation of the cyclobutane ring helps to reduce the conformational flexibility of a molecule, which can lock it into a bioactive shape that fits precisely into an enzyme's active site, leading to higher potency and selectivity. rsc.org This conformational restriction is a key advantage in structure-activity relationship (SAR) studies, where researchers systematically modify a molecule's structure to understand how changes affect its biological activity. researchgate.net

This compound serves as a versatile starting material for the synthesis of libraries of cyclobutane-containing compounds for SAR studies. rsc.orgnih.gov By using this compound, chemists can readily introduce the cyclobutane core and then elaborate the structure with different functional groups to probe interactions with an enzyme's active site. nih.gov

Key findings from SAR studies on cyclobutane-based inhibitors include:

Improved Metabolic Stability: The cyclobutane scaffold is often more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems. nih.gov

Precise Pharmacophore Orientation: The defined geometry of the ring allows for the precise positioning of key functional groups (pharmacophores) that interact with the target enzyme. nih.gov

Reduced Planarity: Introducing the non-planar cyclobutane ring can disrupt the planarity of a molecule, which can improve solubility and other pharmacokinetic properties. nih.gov

An example is the development of cyclobutane-based antagonists for integrins, where the cyclobutane ring acts as a central scaffold to mimic the Arg-Gly-Asp (RGD) peptide sequence. rsc.org

Table 2: Role of the Cyclobutane Scaffold in Structure-Activity Relationship (SAR) Studies of Enzyme Inhibitors

SAR AspectContribution of Cyclobutane ScaffoldExample TargetReferences
Conformational Restriction Locks the molecule in a bioactive conformation, increasing binding affinity and selectivity.Integrin αvβ3 rsc.org, nih.gov
Metabolic Stability The ring is resistant to enzymatic degradation, increasing the half-life of the compound in vivo.Integrin αvβ3 nih.gov
Vectorial Orientation Provides a rigid framework for orienting key pharmacophoric groups in three-dimensional space to optimize interactions with the enzyme.Various, including kinases and proteases. nih.gov
Solubility and Physicochemical Properties The non-planar structure can reduce crystal lattice energy, potentially enhancing solubility.CD38 enzyme nih.gov

Studies on Enzyme Activity Modulation by Cyclobutane Derivatives

Beyond simple inhibition, cyclobutane derivatives are used to study the broader modulation of enzyme activity. Modulation can include not only blocking an enzyme's active site (inhibition) but also altering its activity through allosteric effects or by interfering with protein-protein interactions. nih.gov

The synthesis of diverse cyclobutane derivatives, facilitated by precursors like this compound, allows researchers to explore how subtle changes in shape and electronics affect enzyme function. For example, in studies of cyclooxygenase-2 (COX-2) inhibitors, modifying the core structure of existing drugs has led to new compounds that modulate signaling pathways related to apoptosis, independent of their COX-2 inhibitory activity. nih.gov

The methodological approach involves:

Synthesis: A series of related cyclobutane-containing compounds is synthesized, often starting from a common precursor like a this compound derivative.

Screening: The compounds are tested in enzymatic assays to measure their effect on the target enzyme's activity.

Mechanism of Action Studies: For active compounds, further experiments are conducted to determine if they are competitive, non-competitive, or allosteric modulators.

Cell-Based Assays: The effect of the compounds is then tested in a cellular context to confirm their impact on biological pathways. nih.gov

Through this systematic process, the cyclobutane scaffold serves as a platform for developing molecular probes to dissect complex enzymatic systems and signaling pathways. rsc.org

Case Studies in Applied this compound Synthesis

The strategic use of this compound and its derivatives allows for the introduction of the cyclobutane motif into larger, more complex molecules. The following case studies illustrate its application in the synthesis of a natural product and a class of medicinally relevant scaffolds.

Enantioselective Total Synthesis of Biologically Active Natural Products

The cyclobutane ring is a structural feature in a number of biologically active natural products. A notable example is (+)-grandisol, the major component of the sex pheromone of the male cotton boll weevil. While various synthetic routes to (+)-grandisol have been developed, a stereoselective synthesis highlights the utility of a cyclobutane-derived starting material.

A known enantioselective synthesis of (+)-grandisol commences from (cyclobutylsulfonyl)benzene. doi.org This starting material can be conceptually derived from this compound through a nucleophilic substitution reaction with a sulfinate salt, demonstrating the potential of this compound as a key precursor. The synthesis proceeds through a series of stereocontrolled steps to append the necessary functional groups to the cyclobutane core.

The key steps in this synthesis involve the remote alkylation of a cyclobutyl derivative to introduce the methyl and isopropenyl side chains with the correct cis stereochemistry. doi.org The sulfonyl group acts as a versatile functional handle to facilitate these transformations. The final steps of the synthesis involve the removal of the sulfonyl group and subsequent functional group manipulations to yield the target molecule, (+)-grandisol. doi.org

StepReactant(s)Reagent(s)ProductKey Transformation
1(Cyclobutylsulfonyl)benzenen-BuLi, HMPA, then MeI1-Methyl-1-(phenylsulfonyl)cyclobutaneα-Methylation
21-Methyl-1-(phenylsulfonyl)cyclobutanen-BuLi, then 1-bromo-2-methylpropene1-(2-Isopropenyl)-1-methyl-1-(phenylsulfonyl)cyclobutaneα-Alkylation
31-(2-Isopropenyl)-1-methyl-1-(phenylsulfonyl)cyclobutaneNa/Hgcis-1-(2-Isopropenyl)-1-methylcyclobutaneReductive desulfonylation
4cis-1-(2-Isopropenyl)-1-methylcyclobutaneO3, then Me2S2-(cis-1-Methylcyclobutyl)propan-2-oneOzonolysis
52-(cis-1-Methylcyclobutyl)propan-2-oneNaBH42-(cis-1-Methylcyclobutyl)propan-2-olReduction
62-(cis-1-Methylcyclobutyl)propan-2-olVarious steps(+)-GrandisolElaboration of side chain

This synthetic approach showcases the importance of having a pre-formed cyclobutane ring with appropriate functionalization to control the stereochemistry of the final natural product.

Synthesis of Cyclobutane-Containing Scaffolds for Medicinal Chemistry

Cyclobutane-containing nucleoside analogs are a class of molecules that have garnered significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. rroij.com The rigid cyclobutane ring serves as a carbocyclic replacement for the furanose sugar found in natural nucleosides, often leading to compounds with improved metabolic stability.

The synthesis of these scaffolds frequently involves the coupling of a functionalized cyclobutane derivative with a nucleobase. For instance, the coupling of 6-chloropurine (B14466) with a 3-hydroxymethyl-cyclobutanone derivative has been reported to yield precursors to cyclobutane nucleoside analogs. rroij.com Although this specific example does not start directly from this compound, the versatility of this compound allows for its conversion into a variety of key cyclobutane intermediates, such as cyclobutanol (B46151), cyclobutanone (B123998), and aminocyclobutane, which are essential for the synthesis of these medicinally important scaffolds. nih.gov

A general synthetic strategy for cyclobutane nucleoside analogs can be envisioned starting from this compound. The chloro group can be displaced by a protected hydroxymethyl group, followed by oxidation to the corresponding cyclobutanone. This ketone can then be coupled with a nucleobase, such as 6-chloropurine, to form the desired scaffold. rroij.com Subsequent stereoselective reduction of the ketone and further functional group manipulations can lead to a diverse library of cyclobutane-containing nucleoside analogs for biological screening.

IntermediatePrecursorKey ReagentsApplication
CyclobutanolThis compoundH2O, Lewis acidPrecursor to cyclobutanone
CyclobutanoneCyclobutanolOxidizing agent (e.g., PCC)Coupling with nucleobases
AminocyclobutaneThis compoundNH3 or amine equivalentSynthesis of amino-nucleoside analogs
3-(Hydroxymethyl)cyclobutanoneThis compound derivativeGrignard reagent, oxidationKey intermediate for coupling with 6-chloropurine

The incorporation of the cyclobutane moiety can significantly influence the pharmacological properties of the resulting nucleoside analogs, making them promising candidates for drug discovery programs. nih.gov

Emerging Research Areas and Future Directions in Chlorocyclobutane Chemistry

Elucidating Mechanistic Roles of Ring Strain in Catalysis

The four-membered ring of chlorocyclobutane possesses significant angle and torsional strain, a characteristic that profoundly influences its reactivity. While this strain is a known driver for reactions, a deeper, more quantitative understanding of its mechanistic role in catalysis is a key area of ongoing research.

Furthermore, it is now understood that ring strain energy alone is an insufficient predictor of reactivity. acs.org Electronic delocalization has been identified as a crucial, and sometimes dominant, factor that works in concert with strain release to dictate reaction pathways and rates. acs.org This principle helps explain the differing reactivities of similarly strained molecules and is supported by computational models and physical properties, such as the observed dipole moment of this compound. acs.org Future research will focus on developing predictive models that integrate both strain and electronic factors to precisely design and control catalytic cycles involving this compound and its derivatives. This includes clarifying the role of strain in asymmetric synthesis, where controlling the stereochemical outcome is paramount.

Development of Green and Sustainable Synthetic Methods

In line with the global push towards environmentally responsible chemical manufacturing, a significant research effort is being directed at developing green and sustainable methods for the synthesis and functionalization of this compound. seqens.comijnc.ir The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances, adhering to the principles of green chemistry. ijnc.iracs.org

Key strategies being explored include:

Photocatalysis: The use of visible light as a renewable energy source to drive chemical transformations is a promising green alternative. rsc.org Novel photochemical protocols are being developed for the functionalization of cyclobutanes, offering high atom economy and the use of green solvents. rsc.org For instance, sustainable photo-mediated decarboxylative chlorination methods that utilize a metal-free photoredox system demonstrate high efficiency under mild conditions. nih.gov

Flow Chemistry: Continuous flow processes can significantly reduce the process mass intensity (PMI) by improving mass and heat transfer, minimizing side reactions, and allowing for safer handling of reactive intermediates. seqens.com Integrating flow chemistry with other green technologies like biocatalysis or photochemistry can lead to fully automated and highly efficient synthetic processes. seqens.commdpi.com

Biocatalysis: The use of enzymes as natural catalysts offers high selectivity and operates in environmentally benign media like water, often eliminating the need for protecting groups. seqens.comacs.org Exploring enzymes that can act on this compound or its precursors could provide highly sustainable synthetic routes. mdpi.com

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound-mediated synthesis are being applied to accelerate reactions, reduce the formation of byproducts, and increase product yields in shorter timeframes. nih.gov

The table below summarizes some modern sustainable synthetic approaches and their relevance to this compound chemistry.

Green Chemistry ApproachCore PrinciplePotential Application for this compound
Photoredox Catalysis Utilizes visible light to initiate redox reactions via a photocatalyst. nih.govDirect, selective functionalization and chlorination of cyclobutane (B1203170) scaffolds under mild conditions. rsc.orgnih.gov
Flow Chemistry Reactions are run in a continuously flowing stream rather than a batch-wise process. seqens.comImproved safety, scalability, and efficiency for reactions involving reactive this compound intermediates. mdpi.com
Biocatalysis Employs enzymes or whole organisms to catalyze chemical reactions. mdpi.comHighly selective and enantioselective synthesis of chiral this compound derivatives in aqueous media. acs.org
Microwave-Assisted Synthesis Uses microwave energy to heat reactions, often leading to dramatic rate enhancements. nih.govRapid synthesis of this compound derivatives with reduced reaction times and improved yields. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The complexity of chemical reactions and the vastness of the chemical space make the discovery of new synthetic routes and the optimization of reaction conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process for this compound chemistry. nih.govmdpi.com

Retrosynthesis and Pathway Design: ML models can propose novel and efficient synthetic routes to complex molecules containing a this compound core by working backward from the target product. engineering.org.cn These models can be template-based, relying on known reaction rules, or template-free, capable of discovering entirely new transformations. mi-6.co.jp

Reaction Condition Optimization: Machine learning algorithms, particularly when combined with high-throughput experimentation, can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific reaction. nih.gov Global models can suggest general conditions for new reactions, while local models can fine-tune parameters for a specific transformation. nih.gov

Predictive Modeling: AI can predict various properties of this compound derivatives, helping to guide synthetic efforts toward molecules with desired characteristics. researchgate.net Neural networks can also predict which reaction types are most likely to benefit from enabling technologies like continuous flow synthesis. frontiersin.org

The integration of AI into the research workflow promises to reduce the time and cost of discovery, enabling chemists to navigate the complexities of this compound chemistry with greater efficiency and creativity. researchgate.net

AI/ML ApplicationDescriptionRelevance to this compound Chemistry
Retrosynthesis Prediction AI algorithms suggest potential starting materials and reaction steps to synthesize a target molecule. engineering.org.cnDesigning efficient and novel synthetic pathways to complex this compound-containing compounds. drugtargetreview.com
Forward Reaction Prediction Models predict the likely product(s) and yield of a reaction given the reactants and conditions. researchgate.netValidating proposed synthetic steps and avoiding failed experiments.
Reaction Optimization ML models analyze experimental data to suggest conditions that will optimize a desired outcome (e.g., yield, enantioselectivity). nih.govFine-tuning catalytic processes for the asymmetric synthesis or functionalization of this compound.
Property Prediction AI predicts physicochemical or biological properties based on molecular structure. researchgate.netPrioritizing the synthesis of this compound derivatives with high potential for applications in materials or medicine.

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov A major frontier in this compound chemistry is the development of novel catalytic systems capable of performing asymmetric transformations to produce stereodefined cyclobutanes. nih.gov

Current research is focused on several classes of catalytic systems:

Transition Metal Catalysis: Rhodium (Rh)-catalyzed asymmetric cross-coupling reactions have been successfully used to react cyclobutenes with arylboronic acids, providing access to complex, chiral cyclobutanes with high stereoselectivity. nih.gov This methodology has been applied to the concise synthesis of drug candidates. nih.gov Future work will likely expand this approach to other metals like copper (Cu) and nickel (Ni) and a wider range of nucleophiles. nih.govfrontiersin.org

Metallaphotoredox Catalysis: This strategy merges photoredox catalysis with transition metal catalysis. For example, copper-based complexes can act as chiral photoredox bifunctional catalysts to mediate enantioselective alkylations. frontiersin.org Applying such systems to this compound precursors could enable novel asymmetric C-C bond formations.

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a powerful tool in asymmetric synthesis. frontiersin.org Chiral Brønsted acids or bases can create a chiral environment through hydrogen-bonding networks, promoting highly enantioselective reactions under mild conditions. frontiersin.org Developing organocatalytic systems for the functionalization of this compound is an active area of interest.

The modularity of these catalytic approaches allows for the systematic variation of ligands and catalysts to fine-tune reactivity and selectivity, paving the way for the efficient and predictable synthesis of a wide array of chiral cyclobutane building blocks. nih.govcore.ac.uk

Advanced Toxicology Profiling Methodologies

As the applications for this compound and its derivatives expand, a thorough understanding of their toxicological profiles becomes essential. Future research will move beyond standard toxicity tests to employ advanced methodologies that provide deeper mechanistic insights into potential hazards. This aligns with the need to design safer chemicals from the outset.

Emerging approaches include:

In Silico Toxicology: Computational methods are being developed to predict toxicity and metabolic fate. Quantitative Structure-Property Relationship (QSPR) models can correlate molecular descriptors with properties like hygroscopicity or degradation pathways, while molecular dynamics simulations can model interactions with biological macromolecules to predict potential adverse effects before a compound is ever synthesized.

High-Throughput Screening (HTS): Automated HTS assays allow for the rapid screening of large libraries of this compound derivatives against a panel of biological targets or cell lines. This can quickly identify potential liabilities and help establish structure-activity relationships for toxicity.

'Omics' Technologies: Advanced analytical techniques like genomics, proteomics, and metabolomics can be used to study how cells and organisms respond to exposure to this compound derivatives at a molecular level. This provides a detailed picture of the pathways being perturbed and the mechanisms of toxicity, moving beyond simple endpoints like LD₅₀ values.

Standardized Assays: There is a continued need to apply standardized, internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to generate high-quality, comparable data (e.g., using OECD 423 for acute oral toxicity).

These advanced methodologies will enable a more comprehensive and predictive assessment of the safety of novel this compound-based compounds, facilitating their development for various applications.

Interdisciplinary Research with Biological and Material Sciences

The unique structural features of the this compound ring make it an attractive scaffold for applications that bridge chemistry with biological and material sciences. evitachem.comucsb.edu The inherent ring strain can be harnessed to create novel molecular architectures and functional materials. myskinrecipes.com

Biological and Medicinal Chemistry: The cyclobutane ring is a valuable motif in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. google.com Research centers that foster interdisciplinary collaboration between chemists and biologists are crucial for exploring these applications. ircbc.ac.cnjmi.ac.incollege-de-france.fr For example, studies have shown that certain cyclobutane derivatives exhibit antimicrobial properties and can modulate the activity of enzymes involved in metabolic disorders. The this compound moiety can serve as a starting point for the synthesis of libraries of compounds to be screened for therapeutic potential against diseases. northwestern.edu

Material Science: this compound and its derivatives are being explored as precursors for new functional materials. evitachem.com The reactivity of the strained ring makes it a candidate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with precisely controlled properties. caltech.edu By incorporating this compound into polymer backbones, materials with unique thermal, mechanical, or optical characteristics could be developed. The chlorine atom also provides a reactive handle for further post-polymerization modification, allowing for the creation of advanced functional surfaces and smart materials. myskinrecipes.com

Future progress in these areas will depend on close collaboration between synthetic chemists, biologists, and material scientists to design, synthesize, and test novel this compound-based molecules and materials for specific, high-impact applications. ucsb.edu

Q & A

Q. What are the validated synthesis routes for chlorocyclobutane, and how can purity be assessed experimentally?

this compound (CAS 1120-57-6) is typically synthesized via cyclobutane halogenation or ring-closure reactions. Key purity assessment methods include gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) to confirm structural integrity. Density (0.991 g/cm³) and boiling point (83°C) serve as physical benchmarks for purity validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high flammability (R11) and toxicity (R20/21/22), strict safety measures are required:

  • Use explosion-proof equipment and grounding to prevent static discharge (S33).
  • Wear flame-retardant protective clothing, gloves, and eye protection (S36/37/39).
  • Store in well-ventilated, cool environments away from ignition sources (P403+P235) .

Q. How can researchers characterize this compound’s reactivity in substitution reactions?

Investigate nucleophilic substitution (SN2) kinetics under controlled conditions (e.g., polar aprotic solvents, varying nucleophiles). Monitor reaction progress via infrared spectroscopy (IR) for C-Cl bond cleavage or HPLC for product quantification. Compare results with computational models (e.g., DFT) to validate mechanisms .

Advanced Research Questions

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in enthalpy of formation or reaction kinetics may arise from impurities or methodological variations. Resolve via:

  • Reproducing studies under standardized conditions (e.g., inert atmosphere, calibrated instruments).
  • Cross-validating data using multiple techniques (e.g., calorimetry paired with computational simulations).
  • Applying the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Q. How can computational modeling predict this compound’s behavior in ring-strain-driven reactions?

Use density functional theory (DFT) to calculate ring strain energy and transition states. Compare with experimental activation parameters (e.g., Arrhenius plots) to refine models. Focus on stereoelectronic effects influencing C-Cl bond cleavage, leveraging software like Gaussian or ORCA .

Q. What experimental designs address the challenge of isolating this compound intermediates in multi-step syntheses?

Employ cryogenic trapping (-78°C) or flow chemistry to stabilize transient intermediates. Use in-situ monitoring tools (e.g., Raman spectroscopy) to track intermediate formation. Validate isolation efficiency via kinetic isotope effects or isotopic labeling .

Q. How do steric and electronic factors influence this compound’s regioselectivity in cross-coupling reactions?

Design experiments varying substituents on cyclobutane (e.g., methyl vs. phenyl groups) and measure reaction rates with palladium catalysts. Analyze steric maps (e.g., A-values) and electron density profiles (NBO analysis) to correlate structure-selectivity relationships .

Methodological Guidelines

  • Data Contradiction Analysis : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables causing discrepancies. For example, compare solvent effects on reaction outcomes using meta-analysis of published datasets .
  • Literature Gap Identification : Use tools like Web of Science or Scopus with keywords "this compound AND (synthesis OR mechanism)" to map understudied areas (e.g., photochemical reactivity) .

Safety and Compliance

  • Waste Disposal : Follow EPA/REACH guidelines for halogenated waste. Neutralize residual this compound with sodium bicarbonate before disposal .
  • Ethical Reporting : Disclose all hazard data (e.g., H225, H302) in publications, aligning with OSHA and GHS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.